1-Hexyl-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-Hexyl-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H28N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Hexyl-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexyl-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the hexyl chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hexyl chain. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
1-Hexyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors. It has been investigated for its potential use in neuropharmacology and as a ligand for receptor binding studies.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It has been shown to act as a ligand for serotonin receptors, modulating their activity. This interaction can influence various signaling pathways in the brain, leading to potential therapeutic effects for mood and anxiety disorders .
Comparison with Similar Compounds
1-Hexyl-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the hexyl chain but shares the methoxyphenyl and piperazine moieties. It is also studied for its interaction with serotonin receptors.
1-(4-Methoxyphenyl)piperazine: Similar to the previous compound but with the methoxy group in the para position. It has different pharmacological properties due to the positional isomerism.
1-Hexyl-4-(4-methoxyphenyl)piperazine: This compound has the methoxy group in the para position and the hexyl chain, making it structurally similar but with potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H28N2O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
InChI Key |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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